molecular formula C20H15NO3 B14411199 2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole CAS No. 82238-46-8

2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole

Cat. No.: B14411199
CAS No.: 82238-46-8
M. Wt: 317.3 g/mol
InChI Key: ISFOBMWMAFGJKQ-UHFFFAOYSA-N
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Description

2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole is a heterocyclic compound that features a furan ring, an oxazole ring, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole typically involves the reaction of furan derivatives with oxazole precursors under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex heterocyclic compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole is unique due to its specific combination of furan, oxazole, and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

82238-46-8

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

2-(furan-2-ylmethoxy)-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C20H15NO3/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)24-20(21-18)23-14-17-12-7-13-22-17/h1-13H,14H2

InChI Key

ISFOBMWMAFGJKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)OCC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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